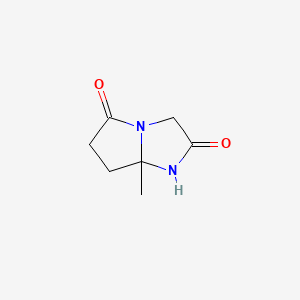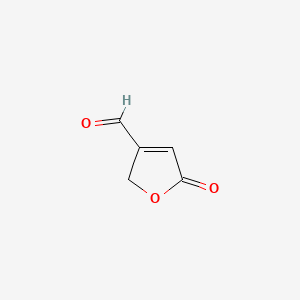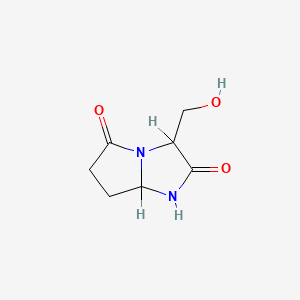
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione
Overview
Description
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, also known as DPI, is a potent inhibitor of protein kinase C (PKC). This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione acts as a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione inhibits PKC by binding to its regulatory domain, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Advantages and Limitations for Lab Experiments
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various cellular processes. Additionally, Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has been extensively studied, and its mechanism of action is well understood. However, Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione also has some limitations. It is a toxic compound and must be handled with care. Additionally, Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has poor solubility in water, which can make it challenging to work with in some experiments.
Future Directions
For the study of Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione include the development of analogs with improved solubility and reduced toxicity, further exploration of its potential therapeutic applications, and the development of more selective PKC inhibitors.
Scientific Research Applications
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has also been studied for its role in neuroprotection and its ability to reduce inflammation. Additionally, Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has been shown to have potential applications in the treatment of diabetes, cardiovascular diseases, and autoimmune disorders.
properties
IUPAC Name |
7a-methyl-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7-3-2-6(11)9(7)4-5(10)8-7/h2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBESFFLDQCUGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925405 | |
| Record name | 2-Hydroxy-7a-methyl-3,6,7,7a-tetrahydro-5H-pyrrolo[1,2-a]imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126100-98-9 | |
| Record name | Dihydro-7a-methyl-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126100-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-7a-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-7a-methyl-3,6,7,7a-tetrahydro-5H-pyrrolo[1,2-a]imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3346945.png)







![7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3346982.png)




